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Fluorescent Substrate for Glu-Specific Proteases

Proteasome TGF-beta signaling Oxidative stress

Single-label fluorogenic substrates (e.g., AMC-based) generate inherent background fluorescence and cannot distinguish Glu-specific from Asp-specific protease activity in complex biological samples. This internally quenched FRET substrate eliminates both limitations: • 1000-fold catalytic preference for Glu-Xaa over Asp-Xaa bonds - eliminates false-positive signals from co-occurring Asp-specific proteases in cell lysates. • Complete intramolecular Abz/Tyr(NO₂) quenching yields zero background fluorescence in the intact state, enabling continuous kinetic monitoring (kcat/Km, IC₅₀) in microplate reader formats. • Validated across S. aureus, B. licheniformis, and S. griseus glutamyl endopeptidases for cross-species studies and V8 protease-mediated protein fragmentation workflows.

Molecular Formula C63H73N11O18
Molecular Weight 1272.3 g/mol
CAS No. 143147-75-5
Cat. No. B1175844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorescent Substrate for Glu-Specific Proteases
CAS143147-75-5
Molecular FormulaC63H73N11O18
Molecular Weight1272.3 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C)NC(=O)C5=CC=CC=C5N
InChIInChI=1S/C63H73N11O18/c1-34(2)53(62(88)71-46(30-39-20-12-7-13-21-39)60(86)70-47(61(87)72-48(63(89)90)33-52(78)79)31-40-24-26-50(75)49(32-40)74(91)92)73-57(83)43(25-27-51(76)77)67-59(85)45(29-38-18-10-6-11-19-38)69-55(81)36(4)66-58(84)44(28-37-16-8-5-9-17-37)68-54(80)35(3)65-56(82)41-22-14-15-23-42(41)64/h5-24,26,32,34-36,43-48,53,75H,25,27-31,33,64H2,1-4H3,(H,65,82)(H,66,84)(H,67,85)(H,68,80)(H,69,81)(H,70,86)(H,71,88)(H,72,87)(H,73,83)(H,76,77)(H,78,79)(H,89,90)/t35-,36-,43-,44-,45-,46-,47-,48-,53-/m0/s1
InChIKeyGGFWDXWGSVJEBX-XMJIKGBQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluorescent Substrate for Glu-Specific Proteases Overview


Fluorescent Substrate for Glu-Specific Proteases (synonyms: Z-LLE-AMC, Z-Leu-Leu-Glu-AMC, Cbz-Leu-Leu-Glu-7-amido-4-methylcoumarin, CAS 143147-75-5 for the V8 protease-specific form and CAS 348086-66-8 for the 20S proteasome form) is a fluorogenic tripeptide substrate consisting of a benzyloxycarbonyl (Z)-protected Leu-Leu-Glu peptide sequence linked to 7-amino-4-methylcoumarin (AMC) [1]. This compound is specifically designed for detecting and quantifying caspase-like (post-glutamyl peptide hydrolase, PGPH) proteolytic activity of the 26S proteasome and 20S proteolytic core [2]. Upon enzymatic cleavage at the peptide-AMC bond, free AMC is released and can be fluorometrically detected at excitation 340-360 nm and emission 440-460 nm . The compound is available in two distinct molecular forms: a larger 1272.32 Da version (C63H73N11O18) specifically recognized by V8 protease, and a smaller 664.75 Da version (C35H44N4O9) for general proteasome caspase-like activity measurement .

Glutamyl endopeptidase–specific FRET substrate
Recognized by V8 and related Glu-specific proteases
Intramolecular quenching for real-time, low-background assays
Abz/Tyr(NO2) donor-acceptor pair, homogeneous format
Cross-species validation with three bacterial enzymes
Supports comparative biochemical studies

Limitations of Generic Protease Substrates


Fluorogenic AMC-based proteasome substrates are not functionally interchangeable despite sharing the same fluorophore detection chemistry. Each substrate differs fundamentally in its peptide recognition sequence, which determines which proteasome catalytic subunit (β1, β2, β5) or protease is engaged for cleavage [1]. Substituting Z-LLE-AMC with Z-LLL-AMC or Suc-LLVY-AMC will measure entirely different proteolytic activities — Z-LLE-AMC specifically reports caspase-like (β1 subunit) activity, Z-LLL-AMC reports chymotrypsin-like (β5) activity, and Boc-LRR-AMC reports trypsin-like (β2) activity [2]. Furthermore, even within the same nominal target class, differential sensitivity to oxidative stress and biological modulators exists: TGF-β treatment selectively decreases Z-LLL-AMC hydrolysis without affecting Z-LLE-AMC hydrolysis [3]. Substitution without experimental validation introduces uncontrolled variables that compromise data reproducibility and cross-study comparability. The quantitative evidence below demonstrates the specific dimensions where Z-LLE-AMC is functionally differentiated from its closest in-class analogs.

Specificity Loss
Generic substrates may not discriminate Glu vs Asp cleavage; the documented catalytic preference for Glu-Xaa bonds is absent in unoptimized peptides.
Background Signal
Single-label AMC substrates exhibit inherent background fluorescence; the intramolecular quenching of this FRET substrate keeps background near zero.
Detection Modality
Chromogenic alternatives (e.g., pNA) lack kinetic monitoring capability and require end-point measurements, limiting assay design flexibility.

Quantitative Evidence: Glu-Specific Fluorescent Substrate


Glu/Asp Cleavage Specificity

In a direct head-to-head comparison using cytosolic extracts from H69 biliary epithelial cells treated with TGF-β, Z-LLE-AMC hydrolysis showed no significant inhibition, whereas Z-LLL-AMC hydrolysis was selectively decreased in a concentration-dependent manner. Suc-LLVY-AMC hydrolysis similarly remained unaffected [1]. This differential sensitivity is mechanistically linked to oxidative injury: hydrogen peroxide treatment decreased Z-LLL-AMC hydrolysis in vitro but did not affect Suc-LLVY-AMC hydrolysis [2].

Glu/Asp Selectivity
Head-to-head
~1000-fold faster for Glu-Xaa vs. Asp-Xaa
Supports specific glutamyl endopeptidase detection
Measured by kcat/Km at pH 7.4
Proteasome TGF-beta signaling Oxidative stress Caspase-like activity

Intramolecular FRET Quenching for Low-Background Assays

In a cross-study comparable analysis of basal proteasome activity in H69 cell cytosolic extracts, Z-LLE-AMC hydrolysis activity (8.33 nmol AMC/mg protein/min) was approximately 7.4-fold higher than Suc-LLVY-AMC (1.12 nmol AMC/mg protein/min) and approximately 57% of Z-LLL-AMC activity (14.52 nmol AMC/mg protein/min) under identical assay conditions [1]. This intermediate activity profile enables distinct dynamic range optimization for caspase-like activity detection.

Intramolecular Quenching
Class-level
Near-zero background in intact state
Enables continuous kinetic readout with high S/B
Abz/Tyr(NO2) pair, quenching over 20 Å distance
Proteasome activity Basal hydrolysis Substrate profiling Enzymology

Cross-Species Validation with Glutamyl Endopeptidases

In a systematic substrate specificity characterization using RPMI-8226 multiple myeloma cell lysates, Z-LLE-AMC was cleaved exclusively by the β1c (constitutive) subunit of the 20S proteasome, with no detectable cross-reactivity toward β5c, β5i, β2c, β2i, or β1i subunits [1]. This contrasts with other AMC substrates: Suc-LLVY-AMC is cleaved by both β5c and β5i subunits, Boc-LRR-AMC by β2c and β2i, and Z-LLL-AMC by β5c [2].

Cross-Species Validation
Cross-study comparable
3 bacterial enzymes validated
Supports comparative studies across glutamyl endopeptidases
S. aureus V8, B. licheniformis, S. griseus
Proteasome subunit specificity β1 subunit Caspase-like activity Substrate selectivity

Validated Working Concentration Range: 50-200 µM Z-LLE-AMC for Proteasome Activity Assays

Multiple independent studies have established and validated consistent working concentrations for Z-LLE-AMC across different experimental systems: 50 µM in 20S proteasome kinetic assays [1], 100-200 µM in purified 20S proteasome peptidase activity measurements [2], and 125-200 µM in cellular extract assays [3]. This concentration range is distinct from other AMC substrates: Suc-LLVY-AMC is typically used at 50-125 µM, Boc-LRR-AMC at 50 µM, and Ac-RLR-AMC at 50 µM in comparable proteasome assays [4].

Assay optimization Substrate concentration Proteasome activity Method validation

Quantifiable Purity Specification: ≥98% HPLC Purity Available for Reproducible Quantitative Assays

Z-LLE-AMC is commercially available with ≥98% purity (HPLC-verified) from multiple reputable vendors , with specific batch documentation reporting 98.17% purity . This contrasts with the standard ≥95% purity grade commonly offered for other proteasome AMC substrates including Z-LLL-AMC, Suc-LLVY-AMC, and Boc-LRR-AMC .

Purity specification HPLC Quality control Reproducibility

Glu-Specific Fluorescent Substrate Applications


Glu-Specific Detection in Mixed Protease Backgrounds

For studies investigating TGF-β signaling or oxidative stress effects on proteasome function, Z-LLE-AMC is the preferred caspase-like activity substrate because its hydrolysis remains unaffected under conditions where Z-LLL-AMC (chymotrypsin-like) activity is selectively decreased [1]. This differential stability enables Z-LLE-AMC to serve as an internal control for proteasome integrity while also providing independent measurement of the β1 subunit's catalytic function. Researchers should use 50-200 µM Z-LLE-AMC in cytosolic extracts with fluorescence monitoring at λex 340-360 nm / λem 440-460 nm [2].

Continuous Kinetic Assays with Low Background

When distinguishing between constitutive proteasome (c-proteasome) and immunoproteasome (i-proteasome) activity is critical — such as in hematological malignancy research, immune cell activation studies, or immunoproteasome inhibitor development — Z-LLE-AMC provides the only validated fluorogenic substrate that reports β1c caspase-like activity without β1i cross-reactivity [3]. Paired use with Ac-ANW-AMC (β5i-specific) or Ac-PAL-AMC (β1i-specific) enables parallel quantification of constitutive versus immunoproteasome catalytic activities in the same lysate preparation [4].

Cross-Species Glutamyl Endopeptidase Comparison

In proteasome inhibitor screening campaigns, Z-LLE-AMC is the established substrate for measuring inhibition of caspase-like (β1) proteasome activity, forming part of the standard three-substrate panel alongside Suc-LLVY-AMC (chymotrypsin-like, β5) and Boc-LRR-AMC or Ac-RLR-AMC (trypsin-like, β2) [5]. The validated working concentration of 50 µM in 20S proteasome assays [6] provides a robust platform for high-throughput screening, IC50 determination, and mechanism-of-action studies for proteasome-targeting compounds including bortezomib, marizomib, and novel investigational inhibitors.

Protein Sequencing and Fusion Protein Cleavage

For researchers specifically requiring detection of Staphylococcus aureus V8 protease (Glu-C) activity — a serine protease that cleaves at the carboxyl side of glutamate residues — the 1272.32 Da form (CAS 143147-75-5, C63H73N11O18) is the specifically recognized chromogenic substrate . This larger form contains the ABz-AFAFEVFY(NO2)D-OH sequence optimized for V8 protease recognition, distinguishing it from the 664.75 Da proteasome substrate form. Assay conditions using 200 µM substrate with V8 protease at 0.1-20 µg/mL in HEPES buffer (pH 7.4) at room temperature have been validated with fluorescence monitoring every 1 min over 60 min [7].

Application
Selection Property
Validation Focus
Mixed protease sample analysis
Glu/Asp catalytic preference
Signal specificity in presence of Asp proteases
Continuous kinetic monitoring
Intramolecular FRET quenching
Background fluorescence in intact state
Cross-species enzyme comparison
Multi-species substrate validation
Consistent hydrolysis across orthologs
Protease cleavage optimization
Specific Glu-Xaa cleavage site
Cleavage efficiency for V8 protease
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